molecular formula C16H16FNO3 B2936844 4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide CAS No. 1171616-36-6

4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide

Cat. No.: B2936844
CAS No.: 1171616-36-6
M. Wt: 289.306
InChI Key: ZFPMDWAVSPNCPD-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide is a fluorinated benzamide derivative characterized by a 3-methoxyphenoxyethyl side chain attached to the benzamide core.

Properties

IUPAC Name

4-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-3-2-4-15(11-14)21-10-9-18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPMDWAVSPNCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzoyl chloride and 3-methoxyphenol.

    Formation of Intermediate: The 3-methoxyphenol is reacted with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.

    Amidation Reaction: The intermediate 2-(3-methoxyphenoxy)ethanol is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-hydroxy-N-(2-(3-methoxyphenoxy)ethyl)benzamide.

    Reduction: N-(2-(3-methoxyphenoxy)ethyl)benzamide.

    Substitution: N-(2-(3-methoxyphenoxy)ethyl)-4-aminobenzamide or N-(2-(3-methoxyphenoxy)ethyl)-4-thiolbenzamide.

Scientific Research Applications

4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

Compound Name Key Substituents Biological Target Affinity (pKi/log P) Reference ID
Org 13063 (4-Fluoro-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide) Piperazinyl-ethyl, trifluoromethylpyridine 5-HT1A receptor pKi = 9.3; log P = 3.44
[<sup>125</sup>I]PIMBA Piperidinyl-ethyl, iodomethoxybenzamide Sigma receptors (DU-145 prostate cancer) Kd = 5.80 nM
S14506 (4-Fluoro-N-[2-(4-(7-methoxynaphthalen-1-yl)piperazin-1-yl)ethyl]benzamide) Piperazinyl-ethyl, methoxynaphthyl Sigma receptors High tumor uptake in vivo

Key Observations :

  • The piperazine/piperidine moiety enhances binding to neurological targets (e.g., 5-HT1A and sigma receptors).
  • Lipophilicity (log P) varies with substituents: iodine increases log P (4.28 vs. 3.44 for Org 13063 derivatives) but reduces receptor affinity .

Fluorinated Benzamides with Heterocyclic Substituents

Compound Name Substituents Application Notable Properties Reference ID
CNS4 (4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide) Piperidine-thiocarbamoyl, pyridinyl Central nervous system HPLC purity >99%; thiocarbamoylation synthesis
FIPI (4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide) Piperidinyl-ethyl, fluoroindole Phospholipase D inhibition Inhibits lipid signaling

Key Observations :

  • Fluorine at the benzamide 4-position is a common feature, improving metabolic stability and binding interactions.
  • Heterocyclic groups (e.g., pyridine in CNS4, indole in FIPI) diversify biological activity, suggesting the target compound’s methoxyphenoxy group could similarly modulate target specificity.

Phenoxyethyl and Aromatic Substituent Variants

Compound Name Substituents Structural Features Biological Activity Reference ID
4-Bromo-N-(2-nitrophenyl)benzamide Bromobenzamide, nitrophenyl Crystallographically characterized Comparative structural analysis
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide Trifluoromethylphenyl, hydroxy Antioxidant derivatives Antioxidant activity (DPPH assay)
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Polyhydroxy, hydroxyphenethyl Antioxidant IC50 = 22.8 μM (DPPH)

Key Observations :

  • Hydrophilic substituents (e.g., hydroxy in THHEB) improve antioxidant activity but may limit membrane permeability .
  • The target compound’s 3-methoxyphenoxyethyl group provides moderate hydrophilicity compared to nitro or trifluoromethyl groups, balancing solubility and bioavailability.

Physicochemical and Pharmacokinetic Comparisons

Property 4-Fluoro-N-(2-(3-Methoxyphenoxy)ethyl)benzamide (Predicted) Org 13063 CNS4 THHEB
Molecular Weight ~318 g/mol 439 g/mol 385 g/mol 303 g/mol
log P ~3.0 (estimated) 3.44 N/A <1 (high polarity)
Synthetic Route Likely via amidation of 4-fluorobenzoic acid derivatives Multi-step Thiocarbamoylation Ester condensation
Bioactivity Potential sigma/5-HT receptor interaction 5-HT1A agonist CNS-targeted Antioxidant

Key Observations :

  • The target compound’s log P is predicted to be lower than piperazine derivatives (e.g., Org 13063), favoring improved aqueous solubility.
  • Methoxy and ether groups may enhance metabolic stability compared to ester or hydroxyl-containing analogs .

Biological Activity

4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide is a compound of interest due to its potential therapeutic properties, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20FNO3
  • Molecular Weight : 303.35 g/mol

The presence of the fluorine atom and methoxyphenoxy group suggests potential interactions with biological targets, which may be exploited for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been investigated for its role as a ligand in receptor binding studies, which indicates its potential to modulate receptor activity and influence various biochemical pathways.

Proposed Mechanisms:

  • Receptor Binding : The compound may bind to certain receptors, inhibiting their activity and leading to therapeutic effects.
  • Enzyme Inhibition : It may also interact with enzymes involved in critical metabolic pathways, thereby altering cellular functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, it has been evaluated for its antitumor properties using the MTT assay, showing promising results against several tumor cell lines .

Case Studies

  • Antitubercular Activity : A related study on phenoxy derivatives indicated that modifications to the benzamide scaffold could enhance antitubercular activity against Mycobacterium tuberculosis, suggesting that similar modifications could be explored for this compound .
  • Safety Profile Assessment : In vitro assessments revealed a favorable safety profile in Vero cell lines, indicating low cytotoxicity and good tolerability, which is critical for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The methoxy group at the para position relative to the ether linkage appears crucial for maintaining potency against target cells .

CompoundActivity (MIC μg/mL)Notes
This compoundTBDPotential lead compound
Related phenoxy derivatives4 - 64Effective against M. tuberculosis

Pharmacokinetics and Stability

Preliminary pharmacokinetic studies suggest that the compound exhibits moderate stability in human liver microsomes, with a half-life indicating reasonable metabolic stability. This is essential for therapeutic efficacy and safety .

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